molecular formula C21H25N3O3 B279244 2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide

2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No.: B279244
M. Wt: 367.4 g/mol
InChI Key: YKVJCMCXZZUJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzoylamino group and a morpholinopropyl group attached to a benzamide core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide typically involves the reaction of benzoyl chloride with 3-morpholinopropylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with benzoyl chloride to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles like amines or thiols can replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted benzamides

Scientific Research Applications

2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-morpholinopropyl)benzamide: Lacks the benzoylamino group, resulting in different chemical properties and biological activities.

    2-(benzoylamino)benzamide: Lacks the morpholinopropyl group, affecting its solubility and reactivity.

Uniqueness

2-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide is unique due to the presence of both the benzoylamino and morpholinopropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-benzamido-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C21H25N3O3/c25-20(17-7-2-1-3-8-17)23-19-10-5-4-9-18(19)21(26)22-11-6-12-24-13-15-27-16-14-24/h1-5,7-10H,6,11-16H2,(H,22,26)(H,23,25)

InChI Key

YKVJCMCXZZUJAV-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

solubility

55.1 [ug/mL]

Origin of Product

United States

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